molecular formula C9H9BrFNO2 B2837763 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide CAS No. 1016843-05-2

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide

Cat. No.: B2837763
CAS No.: 1016843-05-2
M. Wt: 262.078
InChI Key: UDNAUDUJZOHJFZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of bromo and fluoro substituents on the phenoxy ring makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAUDUJZOHJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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